molecular formula C4H5FN2O2S B2946069 1-methyl-1H-imidazole-2-sulfonyl fluoride CAS No. 934236-37-0

1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No. B2946069
CAS RN: 934236-37-0
M. Wt: 164.15
InChI Key: SNHGIVRTDYJPBU-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound with the empirical formula C4H5FN2O2S . It is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Molecular Structure Analysis

The molecular weight of 1-methyl-1H-imidazole-2-sulfonyl fluoride is 164.16 . The SMILES string representation is O=S(C1=NC=CN1C)(F)=O . The InChI representation is 1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-methyl-1H-imidazole-2-sulfonyl fluoride are not available, it’s known that the sulfonyl fluoride motif can be used in click chemistry reactions .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazole-2-sulfonyl fluoride is a solid substance . Its predicted density is 1.54±0.1 g/cm3 . The predicted boiling point is 331.5±25.0 °C .

Scientific Research Applications

Chemical Synthesis

The sulfonyl fluoride motif found in “1-methyl-1H-imidazole-2-sulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This represents a new click chemistry approach through sulfates, which is a complementary method to using amides and phosphate groups as linkers .

Heterocyclic Chemistry

Imidazole derivatives, such as “1-methyl-1H-imidazole-2-sulfonyl fluoride”, play a significant role in heterocyclic chemistry. They are key components of functional molecules used in various everyday applications .

Mechanism of Action

The sulfonyl fluoride motif in 1-methyl-1H-imidazole-2-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Future Directions

The use of 1-methyl-1H-imidazole-2-sulfonyl fluoride in click chemistry as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids presents a new approach . This could open up new possibilities in the field of bioconjugation and drug development.

properties

IUPAC Name

1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHGIVRTDYJPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-imidazole-2-sulfonyl fluoride

CAS RN

934236-37-0
Record name 1-methyl-1H-imidazole-2-sulfonyl fluoride
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